2-(3-Iodoprop-2-ynoxy)ethanol;methanesulfonic acid
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Overview
Description
2-(3-Iodoprop-2-ynoxy)ethanol;methanesulfonic acid is a compound that combines the properties of an iodinated alkyne and a sulfonic acid ester. This compound is of interest due to its unique chemical structure, which allows it to participate in a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodoprop-2-ynoxy)ethanol involves the reaction of 3-iodoprop-2-yn-1-ol with ethylene oxide in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the opening of the epoxide ring and the subsequent formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Iodoprop-2-ynoxy)ethanol can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Iodoprop-2-ynoxy)ethanol;methanesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Iodoprop-2-ynoxy)ethanol involves its ability to participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. This reactivity is facilitated by the electron-withdrawing nature of the iodine atom, which makes the carbon atom more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(3-Iodoprop-2-ynoxy)ethanol;methanesulfonic acid is unique due to its combination of an iodinated alkyne and a sulfonic acid ester. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that lack one of these functional groups.
Properties
CAS No. |
89588-93-2 |
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Molecular Formula |
C6H11IO5S |
Molecular Weight |
322.12 g/mol |
IUPAC Name |
2-(3-iodoprop-2-ynoxy)ethanol;methanesulfonic acid |
InChI |
InChI=1S/C5H7IO2.CH4O3S/c6-2-1-4-8-5-3-7;1-5(2,3)4/h7H,3-5H2;1H3,(H,2,3,4) |
InChI Key |
LJRAEHPBGOQFHG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C(COCC#CI)O |
Origin of Product |
United States |
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